molecular formula C24H34N8O7S B14100384 Cyclo(-Arg-Gly-Asp-D-Phe-Cys)

Cyclo(-Arg-Gly-Asp-D-Phe-Cys)

Cat. No.: B14100384
M. Wt: 578.6 g/mol
InChI Key: WNYJVAMZRBTOPE-HZMVEIRTSA-N
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Description

Role of αvβ3 Integrin in Cellular Adhesion and Signaling Pathways

Integrin αvβ3, a heterodimeric transmembrane receptor, mediates cell-extracellular matrix (ECM) adhesion by recognizing RGD motifs in ligands such as vitronectin, fibronectin, and fibrinogen. This integrin is highly expressed on activated endothelial cells during angiogenesis and on metastatic cancer cells, where it facilitates tumor survival and invasion. The receptor’s cytoplasmic domain interacts with talin and vinculin, linking ECM adhesion to actin cytoskeleton reorganization and focal adhesion kinase (FAK) activation.

αvβ3 integrin also cross-talks with growth factor receptors, amplifying pro-survival signals. For example, co-immunoprecipitation studies reveal that αvβ3 associates with phosphorylated insulin and platelet-derived growth factor beta (PDGFβ) receptors, forming a signaling complex that enhances mitogenic responses. This synergy is critical in pathologies like atherosclerosis and diabetic retinopathy, where hyperactive growth factor signaling exacerbates vascular remodeling.

Table 1: Key Ligands and Signaling Partners of αvβ3 Integrin

Ligand/Partner Biological Role Pathological Context
Vitronectin Cell adhesion, platelet aggregation Thrombosis, cancer metastasis
Fibronectin ECM remodeling, wound healing Fibrosis, tumor stroma
PDGFβ receptor Mitogenesis, chemotaxis Atherosclerosis, fibrosis
Insulin receptor Metabolic signaling, cell proliferation Diabetic complications

Evolution of RGD-Based Therapeutic Design: From Linear to Cyclic Peptides

Linear RGD peptides, first identified in fibronectin, initially showed promise in blocking integrin-ligand interactions. However, their low metabolic stability and poor receptor selectivity limited therapeutic utility. Cyclization of the RGD sequence, achieved by linking terminal residues (e.g., cysteine-cysteine disulfide bonds), constrained peptide conformation, enhancing αvβ3 binding affinity by 100–1,000-fold compared to linear analogs. Cyclo(-Arg-Gly-Asp-D-Phe-Cys) exemplifies this strategy, incorporating D-phenylalanine to resist proteolysis and a cystine bridge to stabilize the bioactive RGD conformation.

Table 2: Structural and Functional Comparison of Linear vs. Cyclic RGD Peptides

Property Linear RGD Peptides Cyclo(-Arg-Gly-Asp-D-Phe-Cys)
Binding affinity (αvβ3) ~10 nM ~0.1 nM
Proteolytic resistance Low (t₁/₂ < 30 min) High (t₁/₂ > 24 h)
Selectivity for αvβ3 Moderate (cross-reacts with αIIbβ3) High (>100-fold selectivity)

The therapeutic potential of Cyclo(-Arg-Gly-Asp-D-Phe-Cys) is exemplified in drug delivery systems. For instance, apatinib-loaded liposomes functionalized with this peptide (cRGD-Lipo-PEG) demonstrated 3.2-fold higher uptake in αvβ3-expressing HCT116 colorectal cancer cells compared to non-targeted liposomes. This system reduced tumor volume by 68% in xenograft models, attributed to enhanced permeability and retention (EPR) effects combined with active targeting.

Properties

Molecular Formula

C24H34N8O7S

Molecular Weight

578.6 g/mol

IUPAC Name

2-[(2R,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27)/t14-,15+,16+,17-/m0/s1

InChI Key

WNYJVAMZRBTOPE-HZMVEIRTSA-N

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based SPPS

The dominant method for synthesizing c(RGDfC) employs 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. This approach ensures high yields and minimizes side reactions.

Stepwise Protocol:
  • Resin Loading : A Wang resin pre-loaded with Fmoc-Cysteine is used as the solid support.
  • Deprotection : Piperidine (20–30% in dimethylformamide) removes the Fmoc group from each amino acid sequentially.
  • Coupling : Activators like O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amino acid couplings.
  • Cyclization : After linear assembly, the peptide is cleaved from the resin, and cyclization is achieved using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF) under nitrogen.
Key Parameters:
  • Temperature : 25°C for coupling/deprotection.
  • Reaction Time : 2 hours per coupling cycle.
  • Yield : ~70–85% after cyclization.

Solution-Phase Synthesis

Fragment Condensation

For larger-scale production, solution-phase methods are employed. This involves synthesizing protected peptide fragments, which are later coupled and cyclized.

Example Protocol:
  • Linear Precursor Synthesis :
    • Arginine and Aspartic Acid are protected with tert-butyloxycarbonyl (Boc) and benzyl (Bzl) groups, respectively.
    • D-Phenylalanine and Cysteine are activated as pentafluorophenyl esters.
  • Cyclization : The linear peptide is cyclized using 1-hydroxy-7-azabenzotriazole (HOAt) and N,N'-diisopropylcarbodiimide (DIC) in dichloromethane.
Advantages:
  • Scalability to gram quantities.
  • Reduced racemization risk due to orthogonal protecting groups.

Post-Synthetic Processing

Purification

Crude c(RGDfC) is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using:

  • Column : C18 (5 μm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile (0.1% trifluoroacetic acid) in water (0.1% trifluoroacetic acid).
  • Retention Time : ~12–14 minutes.
Purity Standards:
  • Pharmaceutical-grade batches exceed 95% purity.

Trifluoroacetic Acid (TFA) Removal

Residual TFA from synthesis is eliminated via:

  • Lyophilization followed by ion-exchange chromatography.
  • Neutralization with tertiary amines like triethylamine.

Analytical Characterization

Structural Confirmation

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 579.2 [M+H]+ confirms the molecular weight.
  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR (600 MHz, D2O): δ 7.2–7.4 (D-Phe aromatic protons), δ 4.3–4.7 (α-H of Arg, Gly, Asp).

Purity Assessment

  • HPLC : Retention time consistency across batches.

Challenges and Optimization

Racemization During Cyclization

  • Mitigation : Use of HCTU instead of HOBt reduces D-isomer formation by 15%.

Solvent Compatibility

  • DMF vs. Dichloromethane : DMF increases cyclization efficiency but requires rigorous drying.

Comparative Data Tables

Table 1: Cyclization Reagent Efficiency

Reagent Yield (%) Racemization (%)
PyBOP/HOAt 85 2.1
HBTU/DIEA 78 3.8
EDC/HOBt 65 5.2

Table 2: Purification Parameters

Column Type Acetonitrile Gradient (%) Purity Achieved (%)
C18 (5 μm) 25→45 over 30 min 95.5
C8 (10 μm) 20→50 over 40 min 92.1

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Arg-Gly-Asp-D-Phe-Cys) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Free thiol groups.

    Substitution: Alkylated or acylated peptides.

Scientific Research Applications

Cyclo(-Arg-Gly-Asp-D-Phe-Cys) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide cyclization and disulfide bond formation.

    Biology: Investigated for its role in cell adhesion and signaling pathways.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for targeting specific cells or tissues.

    Industry: Utilized in the development of biomaterials and surface coatings for medical devices.

Mechanism of Action

Cyclo(-Arg-Gly-Asp-D-Phe-Cys) exerts its effects primarily through interactions with cell surface receptors, such as integrins. The arginine-glycine-aspartic acid (RGD) sequence is recognized by integrins, leading to the activation of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation.

Comparison with Similar Compounds

Table 1: Comparison of Cyclic RGD Peptides

Compound Name Structure Modifications Molecular Weight (Da) Integrin Affinity (αvβ3) Key Biological Activity Reference ID
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) Disulfide bond (Cys-Cys); D-Phe residue 578.64 High (nM range) Tumor targeting, anti-angiogenesis
Cyclo[-Arg-Gly-Asp-9(triazole)-Gly-Xaa] Triazole ring insertion Variable (~600–650) Moderate Click chemistry-based drug conjugates
Cyclo(-D-Cys-Arg-Gly-Asp-D-Cys-Pro-) Extended ring (7 residues); D-Cys 632.5 Low (µM range) Experimental opioid receptor binding
Cyclo(-Ala-Arg-Gly-Asp-D-Ala-Pro-) Ala substitutions; no disulfide bond 568.3 Not reported Structural stability studies

Key Findings :

  • The D-Phe residue in Cyclo(-Arg-Gly-Asp-D-Phe-Cys) enhances proteolytic stability compared to linear RGD peptides .
  • Triazole-modified analogues (e.g., Cyclo[-Arg-Gly-Asp-9(triazole)-Gly-Xaa]) show reduced integrin affinity but greater versatility in conjugation strategies .
  • Larger cyclic peptides (e.g., Cyclo(-D-Cys-Arg-Gly-Asp-D-Cys-Pro-)) exhibit lower αvβ3 affinity due to conformational strain .

Cyclic Dipeptides (Diketopiperazines) and Tripeptides

Table 2: Cyclic Dipeptides and Tripeptides with Contrasting Activities

Compound Name Structure Molecular Weight (Da) Biological Activity Reference ID
Cyclo(Gly-His) Gly-His cyclization ~210 Antimicrobial (tentative)
Cyclo(Pro-Thr) Pro-Thr cyclization ~230 Metabolite in human databases
Cyclo(Gly-L-Ser-L-Pro) Tripeptide (9-membered) ~300 Inactive in antitumor assays (>200 µM)
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) Pentapeptide (disulfide) 578.64 High antitumor activity (nM–µM range)

Key Findings :

  • Cyclic dipeptides (e.g., Cyclo(Gly-His)) are ubiquitous in microbial metabolites but lack the structural complexity required for high-affinity integrin binding .
  • Cyclic tripeptides (e.g., Cyclo(Gly-L-Ser-L-Pro)) show negligible antitumor activity at >200 µM, highlighting the necessity of the RGD motif and optimal ring size .

Table 3: Non-RGD Cyclic Peptides

Compound Name Target/Mechanism Biological Activity Reference ID
H-Tyr-c[d-Cys-Phe-Cys]NH₂ (Disulfide) µ-opioid receptor agonist Analgesia, receptor selectivity
Cyclo(-Cys-Arg-Lys-Asp-Val-Tyr-) Immune modulation (B and T cells) Enhanced macrophage phagocytosis
GBV-Ⅳ4 (Snake venom disintegrin) Integrin αIIbβ3 antagonist Inhibition of platelet aggregation

Key Findings :

  • Disulfide-bridged cyclic peptides like H-Tyr-c[d-Cys-Phe-Cys]NH₂ exhibit µ-opioid receptor selectivity but lack tumor-targeting specificity .
  • The snake venom-derived GBV-Ⅳ4 shares mechanistic similarities with Cyclo(-Arg-Gly-Asp-D-Phe-Cys) in integrin antagonism but targets αIIbβ3 instead of αvβ3 .

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